FAM alkyne, 5-isomer
Overview
Description
FAM alkyne, 5-isomer: is a fluorescent derivative of fluorescein, commonly used in biochemical and cell biology research. It is a high-purity compound with significant aqueous solubility, making it suitable for various applications in fluorescence imaging and labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAM alkyne, 5-isomer typically involves the modification of fluorescein through a series of chemical reactions. The key steps include:
Activation of fluorescein: : The hydroxyl groups on fluorescein are activated to allow further chemical modifications.
Introduction of the alkyne group: : The activated fluorescein is then reacted with an alkyne-containing reagent to introduce the alkyne functional group.
Purification: : The resulting compound is purified to achieve high purity (97% or higher).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
FAM alkyne, 5-isomer undergoes several types of chemical reactions, including:
Oxidation: : The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: : The alkyne can be reduced to form alkenes or alkanes.
Substitution: : The alkyne group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alkenes, alkanes.
Substitution: : Substituted alkenes, alkyl halides.
Scientific Research Applications
FAM alkyne, 5-isomer is widely used in scientific research due to its fluorescent properties. Its applications include:
Fluorescence Imaging: : Used to label and visualize biomolecules such as proteins and nucleic acids.
Biosensors: : Employed as a fluorescent probe in biosensors for detecting specific enzymes or biomarkers.
Cell Biology: : Utilized to study cellular processes and track the localization of biomolecules within cells.
Drug Discovery: : Used in high-throughput screening assays to identify potential drug candidates.
Mechanism of Action
The mechanism by which FAM alkyne, 5-isomer exerts its effects involves its interaction with specific molecular targets and pathways. The fluorescent properties of the compound allow for the visualization and tracking of labeled biomolecules, providing insights into their behavior and interactions within biological systems.
Comparison with Similar Compounds
FAM alkyne, 5-isomer is compared with other similar fluorescent compounds, such as:
FITC (Fluorescein isothiocyanate): : Similar in structure but used for different labeling applications.
Rhodamine: : Another fluorescent dye with different spectral properties.
Cy3 and Cy5: : Fluorescent dyes used in fluorescence microscopy and flow cytometry.
This compound stands out due to its high selectivity, sensitivity, and aqueous solubility, making it a preferred choice for various research applications.
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAJBIGCBVWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402432-77-2 | |
Record name | 1402432-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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